molecular formula C15H14ClNO4S B1645075 Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 667407-72-9

Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B1645075
CAS RN: 667407-72-9
M. Wt: 339.8 g/mol
InChI Key: VQVNYBAZRATAJB-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate (MCAT) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. MCAT is a derivative of thiophene, which is a five-membered aromatic ring with a sulfur atom at the center. MCAT is of particular interest due to its unique structure, which is characterized by a carboxylate group, an amino group, and a methoxy group. The combination of these functional groups makes MCAT an interesting target for research, as it can be used to explore the effects of various chemical moieties on biological systems.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Thiophene derivatives have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate, a compound structurally related to the one , was evaluated using in vitro methodologies like the Ames test and Comet assay. This study aimed to understand the toxicological profiles of such compounds, which are important for ensuring the safety of pharmaceuticals containing thiophene rings. The findings suggest that at tested doses, these derivatives did not show genotoxicity in Ames tests, indicating their potential safety for further application in drug development (Lepailleur et al., 2014).

Tumor Selectivity of Thiophene Derivatives

Research into the structure-activity relationship of 5-substituted 2-amino-3-carboxymethylthiophene derivatives, such as methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, has identified these compounds as tumor-selective agents. They preferentially inhibit the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, prostate, renal, and liver tumor cell types, demonstrating the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2014).

Synthesis and Biological Activities

Thiophene derivatives have been synthesized for potential biological activities. For example, 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate was used as a starting material for synthesizing compounds with demonstrated antibacterial and antifungal activities. These findings underscore the utility of thiophene derivatives in developing new antimicrobial agents, highlighting their broad applicability in medical research (Faty et al., 2010).

Antiproliferative Activity and Tumor Cell Selectivity

Another study focused on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which showed pronounced anti-proliferative activity and tumor cell selectivity in the mid-nanomolar range. This selectivity towards certain tumor cell types, such as T-lymphoma and prostate cancer cells, without affecting other tumor cells, suggests the potential of these compounds in developing selective anticancer treatments (Thomas et al., 2017).

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-20-10-5-3-9(4-6-10)11-8-22-14(17-12(18)7-16)13(11)15(19)21-2/h3-6,8H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNYBAZRATAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144299
Record name Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667407-72-9
Record name Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667407-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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